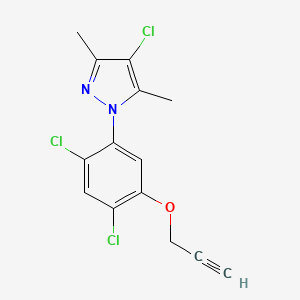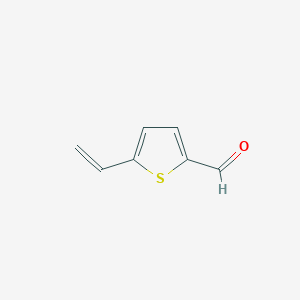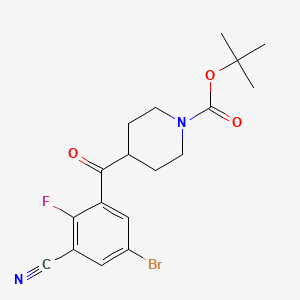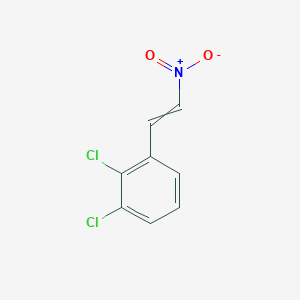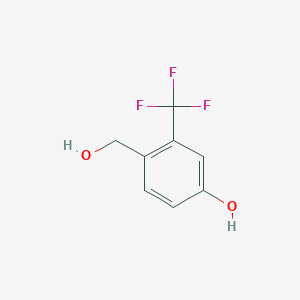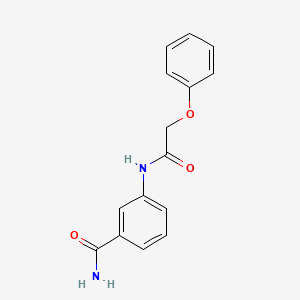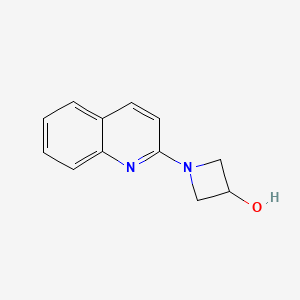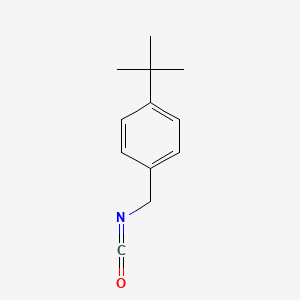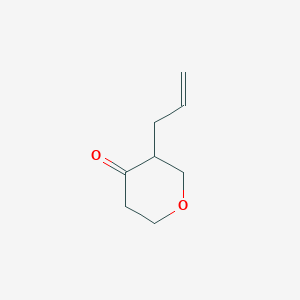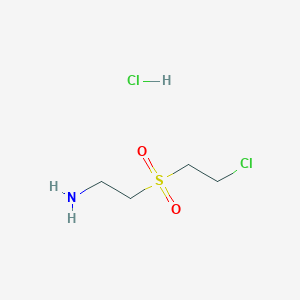
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE is a chemical compound with the molecular formula C4H11Cl3O3S. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its reactivity and versatility in different chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE typically involves the reaction of 2-chloroethanol with sulfonyl chloride to form 2-chloroethanesulfonyl chloride. This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted ethylamine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of primary amine derivatives.
Applications De Recherche Scientifique
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the chloroethanesulfonyl group, which acts as an electrophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethylamine hydrochloride
- 2-Chloroethanesulfonyl chloride
- 2-Chloroethylsulfonyl ethanol dihydrochloride
Uniqueness
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE is unique due to its combination of the chloroethanesulfonyl group and ethylamine moiety. This combination imparts specific reactivity and versatility, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C4H11Cl2NO2S |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfonyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2S.ClH/c5-1-3-9(7,8)4-2-6;/h1-4,6H2;1H |
Clé InChI |
KVAQXZADNRRNCK-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CCCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


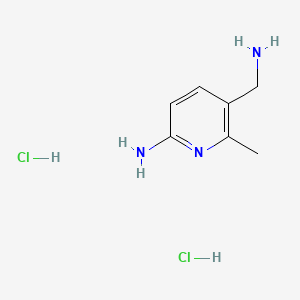
![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)
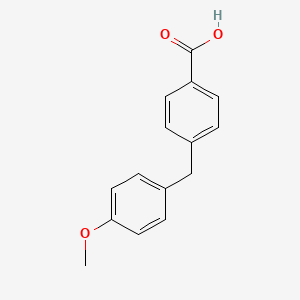
![2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B8735236.png)
![2-Chloro(1,6]naphthyridine-3-carbonitrile](/img/structure/B8735250.png)
